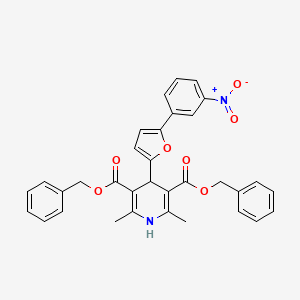
(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-(4-methylphenyl)ethanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound’s IUPAC name is (2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-(4-methylphenyl)ethanamide .
- It belongs to the class of amides and contains both an aromatic ring and an amide functional group.
- The compound’s structure consists of a dihydroisoquinoline moiety linked to a phenyl group via an amide bond.
准备方法
Synthetic Routes:
Industrial Production:
化学反应分析
Common Reagents and Conditions:
Major Products:
科学研究应用
Chemistry: The compound serves as a building block for more complex molecules due to its unique structure.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Researchers explore its potential as an analgesic or anti-inflammatory agent.
Industry: Its derivatives could find applications in materials science or organic synthesis.
作用机制
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with molecular targets (e.g., receptors, enzymes) involved in pain modulation or inflammation pathways.
相似化合物的比较
Similar Compounds:
: IUPAC name: https://pubchem.ncbi.nlm.nih.gov/compound/134697 : Synthetic route: https://doi.org/10.1021/jo00287a012 : Biological activity: https://doi.org/10.1016/j.bmc.2007.03.036 : Drug discovery: https://doi.org/10.1016/j.bmc.2010.08.062 : Mechanism of action: https://doi.org/10.1016/j.bmc.2019.04.024
属性
分子式 |
C20H22N2O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14-8-10-16(11-9-14)21-19(23)12-18-17-7-5-4-6-15(17)13-20(2,3)22-18/h4-12,22H,13H2,1-3H3,(H,21,23)/b18-12- |
InChI 键 |
BXCCVZJYGJIDAV-PDGQHHTCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C3=CC=CC=C3CC(N2)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623215.png)

![methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11623224.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623232.png)
![Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B11623238.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623250.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11623252.png)
![4,4'-[(3-nitrophenyl)methanediyl]bis{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol}](/img/structure/B11623267.png)
![ethyl (2E)-5-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623279.png)
![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623281.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623286.png)
![ethyl {3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11623292.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11623308.png)
![(5E)-5-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11623315.png)
